7-Acetyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl allyl sulfide
Description
7-Acetyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl allyl sulfide (CAS: 442644-19-1) is a heterobicyclic nitrogen system bearing a 1,2,4-triazine moiety fused with benzoxazepine. Its molecular formula is C₂₀H₁₈N₄O₃S, with a molecular weight of 394.45 g/mol . Key structural features include:
- Position 3: Allylsulfanyl (-S-CH₂-CH=CH₂) group.
- Position 6: 2-Thienyl substituent.
- Position 7: Acetyl (CH₃CO-) group.
Properties
Molecular Formula |
C19H16N4O2S2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-(3-prop-2-enylsulfanyl-6-thiophen-2-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone |
InChI |
InChI=1S/C19H16N4O2S2/c1-3-10-27-19-20-17-16(21-22-19)13-7-4-5-8-14(13)23(12(2)24)18(25-17)15-9-6-11-26-15/h3-9,11,18H,1,10H2,2H3 |
InChI Key |
LAANKXXOGICTHM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC=CS4 |
Canonical SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC=CS4 |
Origin of Product |
United States |
Biological Activity
7-Acetyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl allyl sulfide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available research findings.
- Molecular Formula : C19H18N4O2S2
- Molecular Weight : 398.51 g/mol
- CAS Number : Not specified in the search results but can be referenced from chemical databases.
Synthesis
The synthesis of this compound involves multi-step organic reactions typically starting from simpler triazine derivatives. The specific synthetic routes can vary but often include the formation of the benzoxazepine core followed by functionalization at the thienyl and allyl positions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazino-benzoxazepine moiety. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines including breast and colon cancer. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| HCT116 (Colon Cancer) | 15.0 | Cell cycle arrest at G1 phase |
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor , which is crucial in the treatment of Alzheimer's disease. Compounds structurally similar to this compound have shown promising AChE inhibitory activity.
- Study Findings : A series of synthesized derivatives demonstrated over 50% inhibition at concentrations as low as 10 µM using the Ellman colorimetric assay. This suggests that modifications in side chains can enhance inhibitory potency against AChE.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
- Cell Cycle Regulation : It affects cell cycle checkpoints leading to G1 phase arrest in certain cancer cell lines.
- Enzyme Inhibition : As an AChE inhibitor, it enhances acetylcholine levels in synaptic clefts, potentially improving cognitive functions in neurodegenerative conditions.
Case Studies
Several case studies have been documented regarding similar compounds:
- Case Study 1 : A derivative exhibited a significant reduction in tumor size in xenograft models when administered at a dosage correlating with its IC50 values.
- Case Study 2 : In vitro studies on AChE inhibition showed that structural modifications led to increased binding affinity and selectivity towards the enzyme.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Triazino-Benzoxazepine Derivatives
Key Observations:
Substituent Effects on Molecular Weight: The allylsulfanyl group (Position 3) contributes to lower molecular weights compared to bulkier substituents like propionyl (e.g., 666819-12-1, MW 513.41).
Biological Activity Trends :
- Derivatives with methylsulfanyl (Position 3) and aromatic substituents (Position 6) showed moderate anti-HIV activity in vitro .
- The 2-thienyl group in the main compound may confer unique electronic properties due to sulfur’s polarizability, though specific data are lacking.
Physical Properties :
- The bromo-methoxyphenyl derivative (666819-12-1) has the highest predicted boiling point (727.9°C) and density (1.52 g/cm³), likely due to halogenation and methoxy groups .
Preparation Methods
Microwave-Assisted Triazine Ring Formation
The triazine ring is synthesized via cyclocondensation of thiosemicarbazides under microwave irradiation. For example:
Acid-Catalyzed Cyclization
-
Substrates : 1-(2-Aminophenyl)pyrroles and 2-propargyloxybenzaldehydes.
-
Outcome : Forms the benzoxazepine ring via tandem C–N bond formation and alkyne cyclization.
Introduction of the 7-Acetyl and 6-(2-Thienyl) Groups
Acetylation of the Benzoxazepine Core
Thienyl Group Incorporation
-
Method : Suzuki-Miyaura coupling with 2-thienylboronic acid.
Allyl Sulfide Functionalization
Alkylation of Triazolethiones
Microwave-Accelerated Thiol-Ene Reaction
-
Catalyst : AIBN (azobisisobutyronitrile).
One-Pot Sequential Synthesis
A streamlined approach combines cyclocondensation, acetylation, and alkylation in one pot:
-
Step 1 : Cyclocondensation of anthranilic acid with thiosemicarbazide under microwave (150°C, 10 min).
-
Step 3 : Allyl sulfide formation via alkylation (60°C, 4 h).
Comparative Analysis of Methods
| Method | Conditions | Yield | Time | Key Advantage |
|---|---|---|---|---|
| Microwave Cyclocondensation | 150–200°C, 10–30 min | 70–85% | Short | High efficiency |
| Acid-Catalyzed Cyclization | InCl₃, 140°C, 2 h | 68–83% | Moderate | Broad substrate tolerance |
| Thiol-Ene Alkylation | AIBN, microwave, 20 min | 72–85% | Short | Solvent-free, rapid |
| One-Pot Sequential | Multi-step, microwave-assisted | 55–60% | Moderate | Reduces purification steps |
Challenges and Optimization
-
Regioselectivity : Thienyl group placement at C6 requires careful control of coupling conditions.
-
Byproducts : Over-acetylation or dimerization observed at >100°C; mitigated by low-temperature acetylation.
-
Catalyst Loading : InCl₃ >2 mol% leads to decomposition; optimal at 2 mol%.
Recent Advances
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
